molecular formula C5H11ClN2O2 B1283774 Ethyl 3-amino-3-iminopropanoate hydrochloride CAS No. 57508-48-2

Ethyl 3-amino-3-iminopropanoate hydrochloride

Cat. No. B1283774
Key on ui cas rn: 57508-48-2
M. Wt: 166.6 g/mol
InChI Key: VOHFLYOSVGWQOS-UHFFFAOYSA-N
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Patent
US06140332

Procedure details

Analogously to Step 8.1, 14.5 g (87 mmol) of 2-amidino-acetic acid ethyl ester hydrochloride in 150 ml of abs. ethanol are reacted with 5.9 g (87 mmol) of sodium ethanolate and 10.3 g (44 mmol) of 2-bromo-1-(2-methoxy-phenyl)-ethan-1-one (2-bromo-2'-methoxy-acetophenone; Aldrich; Milwaukee/USA) to form the title compound; m.p.: 128° C.; TLC-Rf =0.25 (hexane/ethyl acetate [2:1]).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH2:6][C:7](=[NH:9])[NH2:8])[CH3:3].C([O-])C.[Na+].Br[CH2:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])=O>C(O)C>[NH2:9][C:7]1[NH:8][C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[O:25][CH3:26])=[CH:16][C:6]=1[C:5]([O:4][CH2:2][CH3:3])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
Cl.C(C)OC(CC(N)=N)=O
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
10.3 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(=CC1C(=O)OCC)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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